(S)-Ethyl 4-oxooxetane-2-carboxylate
Overview
Description
(S)-Ethyl 4-oxooxetane-2-carboxylate: is a chemical compound with the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol . It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the cyclization of ethyl glyoxylate with ethyl acetoacetate under acidic conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
(S)-Ethyl 4-oxooxetane-2-carboxylate: undergoes various types of reactions:
Oxidation: It can be oxidized to form derivatives such as ethyl 4-oxooxetane-2-carboxylate derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols.
Substitution: Substitution reactions can occur at the oxetane ring, leading to various functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation products: Various carboxylic acid derivatives.
Reduction products: Corresponding alcohols.
Substitution products: Functionalized oxetane derivatives.
Scientific Research Applications
(S)-Ethyl 4-oxooxetane-2-carboxylate: is used in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is used in the study of biological processes and the development of bioactive compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
(S)-Ethyl 4-oxooxetane-2-carboxylate: is compared with similar compounds to highlight its uniqueness:
Ethyl 4-oxazolecarboxylate: Similar in structure but differs in the presence of the oxazole ring.
Ethyl 4-oxooxetane-2-carboxylate: Similar in the oxetane ring but differs in stereochemistry.
Comparison with Similar Compounds
Ethyl 4-oxazolecarboxylate
Ethyl 4-oxooxetane-2-carboxylate
(S)-Ethyl 4-oxooxetane-2-carboxylate , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl (2S)-4-oxooxetane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-9-6(8)4-3-5(7)10-4/h4H,2-3H2,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDARXXGXFUIFGZ-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.